molecular formula C11H18N2O2 B1337191 1-N-Boc-3-(R)-cyanopiperidine CAS No. 915226-44-7

1-N-Boc-3-(R)-cyanopiperidine

Cat. No.: B1337191
CAS No.: 915226-44-7
M. Wt: 210.27 g/mol
InChI Key: UEFZTXGFHKPSFS-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N-Boc-3-®-cyanopiperidine is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a cyano group at the third position of the piperidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-Boc-3-®-cyanopiperidine typically involves the following steps:

    Protection of Piperidine: The piperidine ring is first protected by reacting it with tert-butyl dicarbonate in the presence of a base such as triethylamine. This forms the Boc-protected piperidine.

    Introduction of Cyano Group: The Boc-protected piperidine is then subjected to a cyanation reaction. This can be achieved by using reagents such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of 1-N-Boc-3-®-cyanopiperidine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-N-Boc-3-®-cyanopiperidine can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are commonly used to remove the Boc group.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Free amine.

Scientific Research Applications

1-N-Boc-3-®-cyanopiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is used in the development of drugs, particularly those targeting the central nervous system.

    Industry: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-N-Boc-3-®-cyanopiperidine is primarily related to its role as an intermediate in chemical synthesis. The Boc group provides protection to the nitrogen atom, allowing for selective reactions at other positions of the molecule. The cyano group can be transformed into various functional groups, enabling the synthesis of a wide range of compounds.

Comparison with Similar Compounds

Similar Compounds

    1-N-Boc-3-hydroxypiperidine: Similar in structure but contains a hydroxyl group instead of a cyano group.

    1-N-Boc-3-aminopiperidine: Contains an amino group instead of a cyano group.

    1-N-Boc-3-piperidone: Contains a carbonyl group instead of a cyano group.

Uniqueness

1-N-Boc-3-®-cyanopiperidine is unique due to the presence of the cyano group, which provides distinct reactivity compared to other similar compounds. This allows for the synthesis of a different set of derivatives and makes it valuable in the development of specific pharmaceuticals and fine chemicals.

Properties

IUPAC Name

tert-butyl (3R)-3-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-6,8H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFZTXGFHKPSFS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427123
Record name 1-N-Boc-3-(R)-cyanopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915226-44-7
Record name 1-N-Boc-3-(R)-cyanopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 915226-44-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.